2-N-ethylfuro[2,3-f][1]benzofuran-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N-ethylfuro2,3-fbenzofuran-2,6-diamine is a heterocyclic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes a furan ring fused to a benzene ring, with two amine groups and an ethyl group attached. The molecular formula of 2-N-ethylfuro2,3-fbenzofuran-2,6-diamine is C12H12N2O2, and it has a molecular weight of 216.24 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-ethylfuro2,3-fOne common method involves the copper-mediated and palladium-catalyzed coupling reactions of iodide derivatives with stannane derivatives . Another approach is the free radical cyclization cascade, which is an excellent method for constructing complex polycyclic benzofuran compounds .
Industrial Production Methods
Industrial production of 2-N-ethylfuro2,3-fbenzofuran-2,6-diamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-N-ethylfuro2,3-fbenzofuran-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-N-ethylfuro2,3-fbenzofuran-2,6-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-N-ethylfuro2,3-fbenzofuran-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-tumor effects .
Vergleich Mit ähnlichen Verbindungen
2-N-ethylfuro2,3-fbenzofuran-2,6-diamine can be compared with other benzofuran derivatives such as:
Benzo[1,2-b4,5-b]difuran-2,6-diamine: Similar structure but lacks the ethyl group.
2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide: Different substitution pattern and biological activity.
The uniqueness of 2-N-ethylfuro2,3-fbenzofuran-2,6-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H12N2O2 |
---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
2-N-ethylfuro[2,3-f][1]benzofuran-2,6-diamine |
InChI |
InChI=1S/C12H12N2O2/c1-2-14-12-6-8-4-9-7(3-10(8)16-12)5-11(13)15-9/h3-6,14H,2,13H2,1H3 |
InChI-Schlüssel |
ZTHGEJMLSFUVPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC2=C(O1)C=C3C=C(OC3=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.